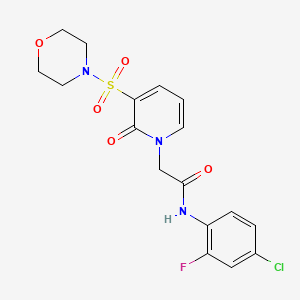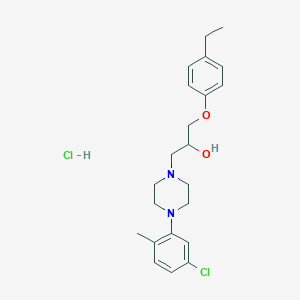
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(4-ethylphenoxy)propan-2-ol hydrochloride" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmacological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various organic compounds to introduce different substituents onto the piperazine ring. For example, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides is achieved by reacting 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves a series of reactions starting from 2-acetylfuran and culminating in a Mannich reaction with N-methyl piperazine .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structure of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was confirmed using IR, 1H NMR, and MS, with a reported yield of over 56.9% . Additionally, the complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using DEPT, H-H COSY, HMQC, and HMBC techniques .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on the substituents attached to the piperazine ring. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the synthesis of 2-[4-((4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, resulting in a product yield of 88.5% .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are often determined experimentally and can be influenced by the nature of the substituents on the piperazine ring. The hydrochloride salts of these compounds, for example, are typically more water-soluble, which can be advantageous for certain pharmaceutical applications .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Research on novel derivatives involving similar structures has led to the synthesis of compounds with potential antidepressant and antianxiety properties. For example, a series of compounds synthesized from 2-acetylfuran showed significant antidepressant and antianxiety activities in preclinical models, indicating the therapeutic potential of these derivatives in mental health disorders (J. Kumar et al., 2017).
Antimicrobial and Antitumor Activities
Some derivatives have been synthesized and evaluated for their antimicrobial activities, with certain compounds exhibiting good or moderate activities against various microorganisms. This suggests a potential application in combating bacterial infections (H. Bektaş et al., 2007). Additionally, halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, including similar structures, have been analyzed for cytotoxic and enzyme inhibitory effects, hinting at their potential as anticancer drug candidates (C. Yamali et al., 2016).
Cardiovascular and Antiviral Activities
Research into the cardiovascular activities of 1,4-substituted piperazine derivatives has highlighted their potential in treating cardiovascular disorders, showcasing the diverse therapeutic applications of these compounds (G. Chłoń-Rzepa et al., 2004). Furthermore, derivatives have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors, contributing to the development of new antiviral drugs (D. Romero et al., 1994).
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-3-18-5-8-21(9-6-18)27-16-20(26)15-24-10-12-25(13-11-24)22-14-19(23)7-4-17(22)2;/h4-9,14,20,26H,3,10-13,15-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTNFBKQXFCMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)
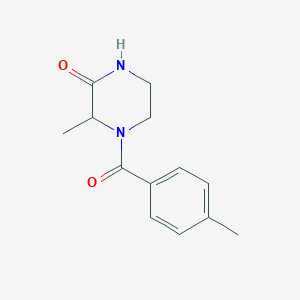
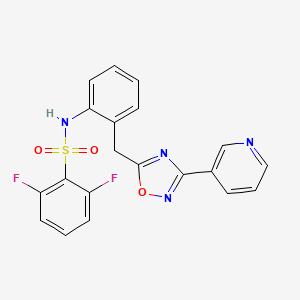
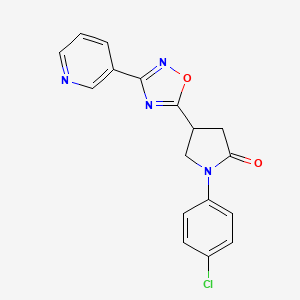

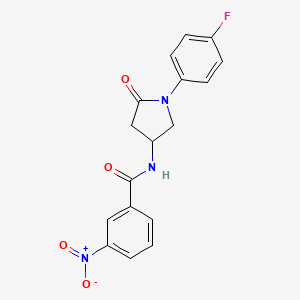
![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)
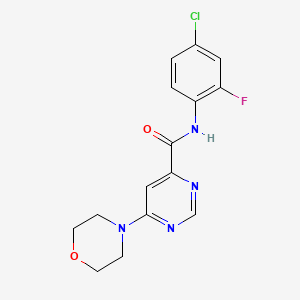
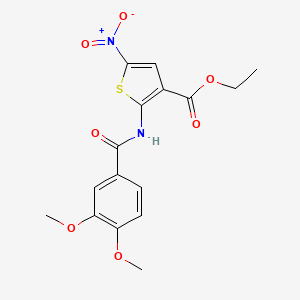
![N-(3,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2541964.png)

